1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride
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Overview
Description
1-Azabicyclo[221]heptan-4-ol;hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structureThe hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications .
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the bicyclic structure.
Hydrochloride Formation: The resulting bicyclic compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts, hydrochloric acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical studies to understand its interactions with biological molecules and pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, but with different functional groups and properties.
Bicyclo[2.2.1]heptane: A similar bicyclic structure without the nitrogen atom, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-azabicyclo[2.2.1]heptan-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-1-3-7(5-6)4-2-6;/h8H,1-5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMNKDPOOQYXPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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